(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(3,4-dichlorophenyl)methanone
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Overview
Description
3-(3,4-DICHLOROBENZOYL)-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-2-AMINE is a heterocyclic compound that contains both pyrrolo and imidazole moieties. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DICHLOROBENZOYL)-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-2-AMINE typically involves the cyclization of amido-nitriles. This process can be catalyzed by nickel, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, are likely applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DICHLOROBENZOYL)-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-2-AMINE can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated benzoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
3-(3,4-DICHLOROBENZOYL)-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-2-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(3,4-DICHLOROBENZOYL)-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-2-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Benzimidazole: Contains a fused benzene and imidazole ring.
Thiadiazole: A heterocyclic compound containing sulfur and nitrogen atoms.
Uniqueness
3-(3,4-DICHLOROBENZOYL)-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-2-AMINE is unique due to its specific substitution pattern and the combination of pyrrolo and imidazole moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H11Cl2N3O |
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Molecular Weight |
296.15 g/mol |
IUPAC Name |
(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)-(3,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C13H11Cl2N3O/c14-8-4-3-7(6-9(8)15)12(19)11-13(16)17-10-2-1-5-18(10)11/h3-4,6H,1-2,5,16H2 |
InChI Key |
LXQJYLKIBBUMLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=C(N2C1)C(=O)C3=CC(=C(C=C3)Cl)Cl)N |
Origin of Product |
United States |
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